Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate
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Overview
Description
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is an organic compound with a complex structure that includes a propynyl group, a chlorinated benzene ring, and a methylbenzyl ether
Preparation Methods
The synthesis of Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-hydroxybenzoic acid, which is then esterified with prop-2-yn-1-ol under acidic conditions to form the propynyl ester. The final step involves the reaction of the ester with 4-methylbenzyl chloride in the presence of a base to form the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the conditions and reagents used.
Reduction: The chlorinated benzene ring can be reduced to form a non-chlorinated benzene ring.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can be compared with other similar compounds, such as:
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzaldehyde: This compound has a similar structure but contains an aldehyde group instead of an ester group.
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoic acid: This compound has a carboxylic acid group instead of an ester group.
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzyl alcohol: This compound has an alcohol group instead of an ester group. The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15ClO3 |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
prop-2-ynyl 3-chloro-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H15ClO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h1,4-9,11H,10,12H2,2H3 |
InChI Key |
ROYIGABHXBUDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC#C)Cl |
Origin of Product |
United States |
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